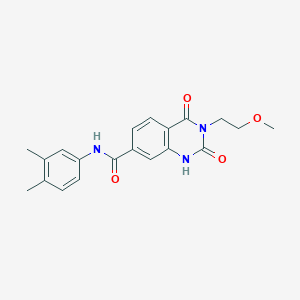

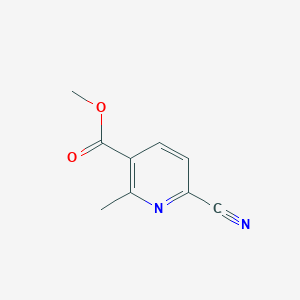

![molecular formula C18H16ClN3O2 B2514357 1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione CAS No. 1005122-62-2](/img/structure/B2514357.png)

1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione is a pyrazoline derivative, which is a class of compounds known for their diverse pharmacological activities. Although the specific compound is not directly studied in the provided papers, related structures have been synthesized and analyzed, which can give insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of pyrazoline derivatives often involves the reaction of hydrazine derivatives with diketones or ketoesters. For instance, the synthesis of a related compound, dimethyl-1-p-chlorophenyl-3,4-propano-4,5,6,7-tetrahydroindazol-5,5-dicarboxylate, was achieved through the reaction of dimethylbicyclo[4.4.0]decane-2,10-dione-5,5-dicarboxylate with p-chlorophenylhydrazine, indicating a nucleophilic attack at the carbonyl group . This method could potentially be adapted for the synthesis of 1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazoline derivatives is often characterized using spectroscopic methods such as FT-IR, NMR (1H and 13C), and UV-visible spectroscopy, as well as X-ray crystallography . These techniques provide detailed information about the electronic, vibrational, and structural properties of the compounds. For example, the dihedral angle between the pyrazole and the thiophene rings in a related compound was found to be 65.84(1)°, indicating a twisted conformation . Such analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and predicting its reactivity.

Chemical Reactions Analysis

Pyrazoline derivatives can undergo various chemical reactions, including oxidation. For example, 4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione has been used as an oxidizing agent for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles . This suggests that the compound may also be susceptible to similar oxidation reactions under mild conditions, which could be useful for further functionalization or for the synthesis of related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoline derivatives can be predicted using computational methods such as density functional theory (DFT). These methods can provide insights into the electronic properties, such as HOMO and LUMO energies, and the molecular electrostatic potential surface, which helps in identifying electrophilic and nucleophilic regions on the molecular surface . Additionally, the thermal stability of these compounds can be assessed using thermogravimetric analysis, as demonstrated in one of the studies . Understanding these properties is essential for the development of new compounds with desired pharmacological activities.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has extensively covered the synthesis and structural analysis of compounds related to 1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione. For instance, the synthesis of substituted benzo[c]pyrazolo[1:2-a]pyrazol-1:9-diones through condensation processes demonstrates the chemical versatility and reactivity of such frameworks, facilitating the creation of compounds with potentially valuable properties (Veibel & Lillelund, 1957). Moreover, studies on isomeric pyrazolo[3,4-d]pyrimidine-based molecules highlight how subtle structural changes can influence molecular behavior, such as dimerization and intermolecular interactions, providing insights into the design of molecules with desired physical and chemical characteristics (Avasthi et al., 2002).

Electronic and Optical Properties

The investigation of the electronic and optical properties of related compounds, such as those incorporating pyrazole or pyrrolopyrazole frameworks, reveals their potential in materials science, particularly in organic electronics. The study on dopamine semiquinone radical doped PEDOT:PSS highlights the improvement in conductivity and work function, essential for enhancing the performance of organic solar cells (Zeng et al., 2020), showcasing the application of such compounds in renewable energy technologies.

Photophysical Properties and Applications

Compounds with related structures have been explored for their photophysical properties, indicating potential applications in photochemical and photophysical processes. For example, the study on new photochromic symmetrical and unsymmetrical bis(heteroaryl)maleimides explores their use in materials that respond to light, which could have applications in smart coatings and optical storage devices (Cipolloni et al., 2009).

Propiedades

IUPAC Name |

1-benzyl-3-(4-chlorophenyl)-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2/c19-13-8-6-12(7-9-13)15-14-16(18(24)20-17(14)23)22(21-15)10-11-4-2-1-3-5-11/h1-9,14-16,21H,10H2,(H,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLFSMGBFQIJLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3C(C(N2)C4=CC=C(C=C4)Cl)C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

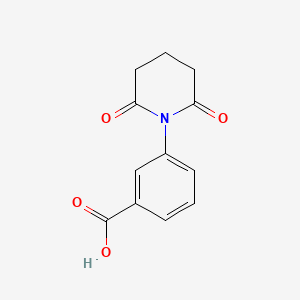

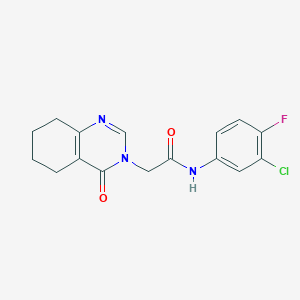

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514274.png)

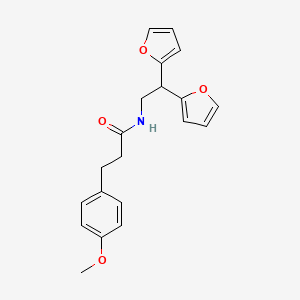

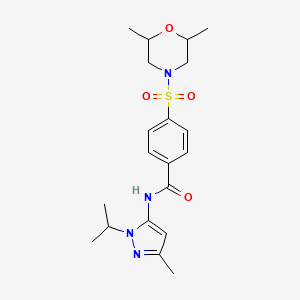

![N-(4-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2514275.png)

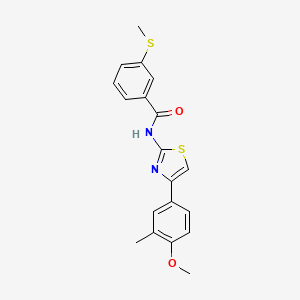

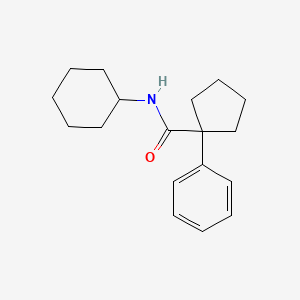

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2514285.png)

![1-(6-phenylpyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2514286.png)

![2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B2514287.png)

![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2514294.png)